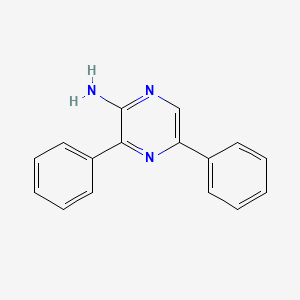
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate: is an organic compound with the molecular formula C9H13Cl3O2 and a molecular weight of 259.56 g/mol This compound is a butyl ester derivative of 2-butenoic acid, featuring three chlorine atoms attached to the terminal carbon of the butenoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-Butenoic acid+ButanolCatalystButyl 2-methyl-4,4,4-trichlorobut-2-enoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, thiols, typically in polar solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the effects of halogenated esters on biological systems.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The presence of three chlorine atoms on the terminal carbon enhances its electrophilic character, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve desired transformations.
Comparison with Similar Compounds
- Butyl 4,4,4-trichloro-2-methylbutanoate
- Butyl 2-methyl-4,4,4-trichlorobutanoate
- Butyl 4,4,4-trichloro-2-butenoate
Uniqueness: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of a double bond in the butenoate group, which imparts distinct reactivity compared to its saturated counterparts. The double bond allows for additional reactions such as hydrogenation and polymerization, expanding its utility in synthetic applications.
Properties
CAS No. |
97993-74-3 |
|---|---|
Molecular Formula |
C9H13Cl3O2 |
Molecular Weight |
259.6 g/mol |
IUPAC Name |
butyl 4,4,4-trichloro-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H13Cl3O2/c1-3-4-5-14-8(13)7(2)6-9(10,11)12/h6H,3-5H2,1-2H3 |
InChI Key |
YKQFRTQUUWZPEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
Isomeric SMILES |
CCCCOC(=O)/C(=C/C(Cl)(Cl)Cl)/C |
Canonical SMILES |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
Key on ui other cas no. |
97993-74-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)




![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)
![2-{4-[2-(1H-Imidazol-1-yl)ethoxy]phenyl}ethan-1-ol](/img/structure/B1624726.png)
![6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624727.png)


